1,3-Distearin

Crystallography Lipid polymorphism Pharmaceutical excipients

Procure 1,3-distearin (CAS 1323-83-7) to ensure batch-to-batch reproducibility in lipid-based formulations. Unlike generic distearin or the 1,2-isomer, the symmetric 1,3-substitution eliminates the metastable α-polymorph, delivering crystallographic predictability critical for pharmaceutical excipients, oleogels, and sustained-release matrices. Its distinct interfacial rheology and digestion kinetics—driven by the free sn-2 hydroxyl—enable structured lipids with controlled fatty acid release. Do not substitute with mixed isomers; verify positional identity to safeguard formulation performance.

Molecular Formula C39H76O5
Molecular Weight 625.0 g/mol
CAS No. 1323-83-7
Cat. No. B1146584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Distearin
CAS1323-83-7
Synonymsdi-Stearin;  Diglyceryl Stearate;  Distearin;  Distearoylglycerol;  Emalex EGS-C;  Estol 374GDST2;  Glycerin Distearate;  Glycerol Distearate;  Glyceryl Distearate;  Kessco GDS 386F;  Loxiol P 1200;  Loxiol P 1206;  Loxiol VP 1206;  Nikkol DGS 80;  Precirol ATO;  S
Molecular FormulaC39H76O5
Molecular Weight625.0 g/mol
Structural Identifiers
InChIInChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3
InChIKeyIZHVBANLECCAGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Distearin (CAS 1323-83-7) Procurement Guide: Core Physicochemical and Functional Baseline


1,3-Distearin (CAS 1323-83-7), systematically designated as glyceryl 1,3-distearate, is a specific positional isomer of diacylglycerol (DAG) in which two stearic acid (C18:0) moieties are esterified at the sn-1 and sn-3 positions of the glycerol backbone, leaving a free hydroxyl group at the sn-2 position . This symmetric molecular architecture fundamentally distinguishes it from its regioisomer, 1,2-distearin, as well as from triacylglycerols (TAGs) such as tristearin. The compound exhibits a melting point of approximately 77.7 °C in its β-polymorphic form, with two distinct β-like forms reported (β-a at 77.7 °C and β-b at 78.2 °C) [1]. A defining physicochemical feature is the absence of the α-polymorph, a trait uniquely associated with the symmetrical 1,3-isomer [1]. This baseline profile provides the foundation for evaluating product-specific differentiation relative to in-class analogs.

1,3-Distearin Technical Differentiation: Why Positional Isomers and Acyl Chain Composition Cannot Be Substituted in Formulation and Analytical Workflows


The practice of sourcing generic 'distearin' or substituting 1,3-distearin with its 1,2-regioisomer or with tristearin introduces substantial and quantifiable variability in critical material performance parameters, including interfacial stability, digestion kinetics, and polymorphic pathway control. Unlike symmetrical triacylglycerols (e.g., tristearin), 1,3-distearin possesses a free sn-2 hydroxyl group that confers distinct amphiphilic character, while its symmetric 1,3-substitution pattern yields crystallographic behavior fundamentally different from that of the asymmetric 1,2-isomer [1]. Specifically, 1,3-distearin exhibits a unique polymorphic profile characterized by the complete absence of the α-polymorph, a feature not shared by 1,2-distearin [1]. At the air–water interface, 1,3-distearin monolayers are measurably more expanded and mechanically unstable than the condensed monolayers formed by 1,2-distearin [2]. Furthermore, the digestion and absorption fate of stearic acid derived from 1,3-substituted glycerides differs markedly from that of 2-substituted glycerides, with the former yielding poorly absorbed free stearic acid in the presence of dietary divalent cations [3]. These documented differences underscore the necessity of specifying and verifying the 1,3-isomer for applications requiring reproducible crystallization, interfacial rheology, or predictable lipid digestion behavior.

1,3-Distearin Evidence-Based Differentiation: Comparative Performance Data for Procurement Decision-Making


1,3-Distearin Exhibits Unique Polymorphic Profile with Complete Absence of α-Polymorph Relative to 1,2-Distearin

X-ray diffraction studies have demonstrated that 1,3-distearin exhibits a polymorphic profile fundamentally distinct from that of its 1,2-regioisomer. The 1,3-isomer displays two β-like forms (designated β-a and β-b) but completely lacks the α-polymorph, whereas 1,2-distearin exhibits the α-polymorph (melting at 59.5 °C) in addition to a β′ form [1]. This absence of the α-polymorph in 1,3-distearin is directly attributed to the molecular symmetry of the 1,3-substitution pattern [1].

Crystallography Lipid polymorphism Pharmaceutical excipients

1,3-Distearin Monolayers Are More Expanded and Unstable at the Air–Water Interface Compared to Condensed 1,2-Distearin Monolayers

At the air/aqueous phase interface, 1,2-distearin monolayers adopt a condensed structure, whereas 1,3-distearin monolayers are measurably more expanded and exhibit pronounced mechanical instability [1]. The 1,2-isomer forms tightly packed, condensed films, while the 1,3-isomer produces more loosely organized, expanded films that are inherently less stable under interfacial stress. A 50:50 (wt/wt) isomeric mixture displays a liquid-condensed structure up to the collapse point, but the collapse pressure varies non-linearly with 1,2-distearin molar fraction, indicating non-ideal mixing behavior and intermolecular interactions between the two positional isomers [1].

Interfacial rheology Emulsion science Lipid monolayers

Stearic Acid from 1,3-Position Hydrolysis Exhibits Drastically Lower Absorbability (37–59%) Versus >98% from 2-Position in Triglyceride Analogs

In a controlled in vivo study of structured triglycerides, the absorbability of stearic acid was found to be highly dependent on its positional distribution on the glycerol backbone. When stearic acid was esterified at the 2-position (as in 2-oleoyl distearin, SOS), absorbability reached 37% under divalent cation-sufficient conditions and 70% under deficient conditions [1]. In contrast, when stearic acid was esterified at the 1- or 3-position (as in 1-oleoyl distearin, OSS), absorbability was 59% and 60%, respectively [1]. For comparison, stearic acid at the 2-position in 2-stearoyl diolein (OSO) achieved >98% absorbability regardless of calcium/magnesium status [1].

Lipid digestion Nutritional biochemistry Bioavailability

1,3-Distearin Demonstrates Intermediate Oil Structuring Gelation Threshold of 0.15 M (10 wt%), Positioned Between Monostearin and Tristearin

In a comparative evaluation of acylglycerol oil structuring performance, distearin (DS) required a minimum concentration of 0.15 M (approximately 10 wt%) to form a stable oleogel . This gelation threshold was higher than that of monostearin (MS), which gelled at 0.07 M (2.9 wt%), but lower than that of tristearin (TS), which required 0.18 M (18 wt%) to achieve gel formation . DS-oleogels exhibited three broad melting peaks at 22.0–31.7 °C, 40.8–46.9 °C, and 54.5–59.8 °C, corresponding to α, β′, and β polymorph transitions, and displayed thermo-reversible behavior similar to MS and TS gelation .

Oleogelation Food structuring Lipid crystallization

1,3-Distearin and 1,2-Distearin Exhibit Baseline Chromatographic Resolution Factor Exceeding 23 Under RP-HPLC Conditions

Reversed-phase high-performance liquid chromatography (RP-HPLC) achieves baseline separation of 1,3-distearin from its 1,2- and 2,3-diacylglycerol positional isomers. The chromatographic resolution factor (Rs) between 1,3-distearin and the 1,2- or 2,3-isomers exceeds 23, while the resolution factor between 1,2- and 2,3-diastereomers ranges from 5.2 to 5.7 [1]. Under isocratic elution using 100% acetonitrile with UV detection at 205 nm, the elution order places 1,3-distearin after 1,2-distearoyl-rac-glycerol, enabling unambiguous identification and quantification of the positional isomer distribution in commercial distearin preparations .

Analytical chemistry Quality control Chromatography

1,3-Distearin Serves as a Defined Pharmaceutical Intermediate for NSAID Synthesis, Distinct from Mixed Distearin Feedstocks

1,3-Distearin functions as a specific synthetic intermediate in the preparation of non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen, naproxen, and diclofenac . While mixed distearin preparations (containing both 1,2- and 1,3-isomers) may theoretically participate in analogous esterification or transesterification reactions, the defined regiospecificity of the 1,3-isomer provides predictable reactivity and product stereochemistry. Commercial suppliers offer 1,3-distearin at ≥99% purity specifically for pharmaceutical intermediate applications .

Pharmaceutical synthesis Drug intermediates API manufacturing

1,3-Distearin High-Value Application Scenarios: Where Positional Isomer Specification Drives Performance


Structured Lipid Synthesis for Controlled Digestibility and Nutritional Fat Mimetics

The documented differential absorbability of stearic acid from 1,3- versus 2-substituted glycerides (37–60% vs. 98–99%) [1] makes 1,3-distearin an essential starting material for the synthesis of structured lipids designed for reduced caloric density or controlled fatty acid release. By engineering triglycerides with stearic acid esterified exclusively at the sn-1 and sn-3 positions, formulators can deliberately limit stearate bioavailability while maintaining the sensory and textural properties of fully digestible fats. This approach is particularly relevant for medical foods, weight management products, and lipid-based formulations where precise control over fatty acid absorption kinetics is required.

Oleogel and Structured Oil Formulation Requiring Intermediate Gelation Threshold

For applications involving the structuring of liquid oils without hydrogenation—including trans-fat-free bakery shortenings, cosmetic anhydrous systems, and lipid-based drug delivery matrices—1,3-distearin offers a gelation threshold of 0.15 M (10 wt%) that is strategically positioned between the lower threshold of monostearin (0.07 M) and the higher threshold of tristearin (0.18 M) . This intermediate efficiency enables formulators to achieve target rheological profiles and oil-binding capacities without the excessive structurant loading required for tristearin or the potentially excessive firmness associated with monostearin at equivalent concentrations.

Pharmaceutical Excipient Development Requiring Predictable Polymorphic Stability

The unique polymorphic behavior of 1,3-distearin—specifically the complete absence of the metastable α-polymorph [2]—makes it a preferred candidate for lipid-based pharmaceutical excipients where solid-state stability during storage is paramount. In sustained-release matrix formulations, suppository bases, and lipid nanoparticle drug carriers, the absence of the α-phase eliminates a source of unpredictable polymorphic transformation that can alter drug release kinetics, melting behavior, or physical stability over product shelf-life. This crystallographic predictability is not achievable with 1,2-distearin, which exhibits the α-polymorph and associated phase transitions.

Analytical Reference Standard Procurement for Positional Isomer Quantification

Given the high chromatographic resolution factor (>23) between 1,3-distearin and 1,2-distearin under standard RP-HPLC conditions [3], procurement of high-purity 1,3-distearin is essential for laboratories performing isomeric purity analysis of commercial distearin preparations or verifying the positional distribution of stearic acid in structured lipids. The compound serves as a reference standard for method development, system suitability testing, and quality control release of raw materials. Laboratories sourcing generic 'distearin' for analytical calibration risk inaccurate quantification due to undefined isomeric composition.

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